molecular formula C16H18N2O2 B2684045 N-isobutyl-3-(pyridin-2-yloxy)benzamide CAS No. 1797320-39-8

N-isobutyl-3-(pyridin-2-yloxy)benzamide

Cat. No.: B2684045
CAS No.: 1797320-39-8
M. Wt: 270.332
InChI Key: HBCAZIUCOIAQGV-UHFFFAOYSA-N
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Description

N-isobutyl-3-(pyridin-2-yloxy)benzamide is a synthetic benzamide derivative characterized by a pyridin-2-yloxy ether linkage and an isobutyl amide side chain. This structural motif is of significant interest in medicinal chemistry and drug discovery research. Compounds within the N-pyridin-2-yl benzamide class have been identified as potent allosteric activators of glucokinase (GK), making them a promising scaffold for the development of new antihyperglycemic agents for the management of type 2 diabetes . The presence of the benzamide core and pyridine ring contributes to the molecule's hydrogen-bonding capacity and structural versatility, which are key features for interacting with biological targets . Researchers can utilize this compound as a key intermediate or building block in organic synthesis. The pyridin-2-yloxy moiety can be introduced via robust synthetic methods such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, for instance, the Suzuki-Miyaura coupling, which offers excellent yields and operational safety for scaling up . This compound is provided as a high-purity solid for research applications. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-(2-methylpropyl)-3-pyridin-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-12(2)11-18-16(19)13-6-5-7-14(10-13)20-15-8-3-4-9-17-15/h3-10,12H,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCAZIUCOIAQGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC(=CC=C1)OC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isobutyl-3-(pyridin-2-yloxy)benzamide can be achieved through several methods. One common approach involves the reaction of 3-hydroxybenzoic acid with pyridine-2-ol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ester intermediate. This intermediate is then reacted with isobutylamine to yield the desired benzamide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-isobutyl-3-(pyridin-2-yloxy)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-2-yloxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted benzamides with different functional groups replacing the pyridin-2-yloxy moiety.

Scientific Research Applications

N-isobutyl-3-(pyridin-2-yloxy)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound is explored for its use in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its biological activity.

Mechanism of Action

The mechanism of action of N-isobutyl-3-(pyridin-2-yloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Structural Variations and Substituent Effects

Benzamide derivatives are highly sensitive to substituent positioning and side-chain modifications. Key comparisons include:

Substituent Position on the Benzamide Core
  • N-Isobutyl-3-(pyridin-2-yloxy)benzamide : The pyridin-2-yloxy group at the 3-position may enhance hydrogen-bonding interactions with target proteins, similar to 3,5-disubstituted benzamides that form H-bonds with residues like Arg63 (bond distances: 2.8–3.0 Å) .
  • Acridone-Based Benzamides : Replacing the benzamide side chain from the 1-position to C-3 or C-4 on an acridone scaffold significantly alters histone deacetylase (HDAC) inhibitory activity, emphasizing the importance of substitution patterns .
Side-Chain Modifications
  • Isobutyl vs. Alkyl/aryl Groups : The branched isobutyl group in the target compound may improve lipophilicity and membrane permeability compared to linear alkyl chains (e.g., ethyl in Rip-B) or aromatic substituents. This is critical for blood-brain barrier penetration in neuroactive compounds .
  • Hydroxy vs.

Biological Activity

N-isobutyl-3-(pyridin-2-yloxy)benzamide is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a benzamide core with an isobutyl group and a pyridin-2-yloxy moiety. This unique structure contributes to its interactions with biological targets, enhancing its pharmacological potential.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Its mechanism of action may involve:

  • Binding to Enzymes: The compound can modulate enzyme activity, influencing various biochemical pathways.
  • Receptor Interaction: It may act as a ligand for certain receptors, affecting cellular signaling processes.

This dual mechanism allows it to exert diverse biological effects, which are critical for its therapeutic applications.

Biological Activity Overview

Research has shown that this compound exhibits several biological activities:

  • Antidiabetic Activity: Similar compounds have been studied for their role as allosteric activators of glucokinase (GK), which is crucial for glucose metabolism. Analogues have demonstrated significant hypoglycemic effects in animal models .
  • Neuroprotective Effects: Derivatives of pyridin-2-yloxybenzamides have shown potential in neuroprotection, particularly in models of neurodegenerative diseases like Parkinson's disease .
  • Anticancer Properties: The compound's structural features suggest potential anticancer activity, which warrants further investigation into its efficacy against various cancer cell lines.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

StudyFocusKey Findings
Enzyme InteractionDemonstrated modulation of enzyme activity, suggesting potential therapeutic applications in metabolic disorders.
NeuroprotectionShowed significant neuroprotective effects in SH-SY5Y cell models against neurotoxic agents.
Antidiabetic ActivityIdentified as an allosteric activator of GK, contributing to improved glucose homeostasis in vivo.

These studies highlight the compound's versatility and potential therapeutic applications across different medical fields.

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